molecular formula C11H16BrNO B13233189 [(4-Bromophenyl)methyl](3-methoxypropyl)amine

[(4-Bromophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13233189
M. Wt: 258.15 g/mol
InChI Key: OYSSYESCKNWCGW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine (CAS 106027-50-3) is a secondary amine featuring a 4-bromobenzyl group and a 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.15 g/mol . The bromine atom at the para position of the phenyl ring enhances hydrophobicity and may facilitate halogen bonding in molecular interactions. The 3-methoxypropyl group contributes moderate polarity, balancing lipophilicity and solubility. Current data indicate the compound is temporarily unavailable commercially, with unspecified storage conditions and safety profiles .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

OYSSYESCKNWCGW-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Bromophenyl)methylamine involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-80°C

    Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of (4-Bromophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)methylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. The bromophenyl group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

(4-Bromophenyl)methylamine hydrochloride (CAS 99177-33-0)

  • Molecular Formula : C₁₀H₁₅BrN·HCl
  • Key Differences: Replaces the 3-methoxypropyl group with an isopropyl chain. The hydrochloride salt enhances water solubility compared to the free base of the target compound.

1-(4-Bromophenyl)ethylamine (CAS 1008506-15-7)

  • Molecular Formula: C₁₂H₁₈BrNO
  • Key Differences : Substitutes the benzyl methyl group with an ethyl spacer. This modification introduces steric bulk near the aromatic ring, which may alter binding affinities in receptor-ligand interactions. The molecular weight (272.18 g/mol) is slightly higher than the target compound .

Analogues with Heterocyclic or Fluorinated Substituents

[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine

  • Molecular Formula : C₁₅H₂₂BrFN₂
  • Key Differences : Incorporates a fluorine atom at the phenyl ring’s meta position and a piperidine-containing alkyl chain. Fluorination increases electronegativity and metabolic stability. The piperidine group introduces basicity, favoring interactions with acidic biological targets (e.g., enzymes or ion channels) .

[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine (CAS 86-22-6)

  • Molecular Formula : C₁₆H₁₈BrN₂
  • Key Differences : Features a pyridine ring and dimethylamine group. The pyridine’s nitrogen enables hydrogen bonding and coordination with metal ions, while the dimethylamine enhances lipophilicity. This structure may favor central nervous system activity due to increased blood-brain barrier penetration .

Compounds with Alternative Aromatic Systems

Methyl(3-(4-methoxyphenoxy)propyl)amine

  • Molecular Formula: C₁₁H₁₇NO₂
  • Key Differences: Replaces the bromophenyl group with a 4-methoxyphenoxy moiety.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(4-Bromophenyl)methylamine C₁₁H₁₆BrNO 258.15 4-Bromobenzyl, 3-methoxypropyl Moderate polarity, halogen bonding
(4-Bromophenyl)methylamine HCl C₁₀H₁₅BrN·HCl 256.60 Isopropyl, hydrochloride salt Enhanced solubility, reduced polarity
1-(4-Bromophenyl)ethylamine C₁₂H₁₈BrNO 272.18 Ethyl-bromophenyl, 3-methoxypropyl Increased steric bulk
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 Fluorinated phenyl, piperidine High basicity, metabolic stability
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine C₁₆H₁₈BrN₂ 321.23 Pyridine, dimethylamine CNS-targeting potential

Research Implications

  • Halogen Effects : The bromine atom in the target compound supports halogen bonding, useful in crystal engineering or inhibitor design .
  • Alkoxy Chain Flexibility : The 3-methoxypropyl group’s ether oxygen may participate in hydrogen bonding, enhancing solubility without excessive hydrophilicity.
  • Pharmacological Potential: Analogues with piperidine or pyridine groups (e.g., ) show promise in targeting neurological or enzymatic systems, whereas the target compound’s simpler structure may favor metabolic stability.

Biological Activity

(4-Bromophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromo-substituted phenyl group and a methoxypropylamine moiety. The presence of the bromine atom and the methoxy group plays a crucial role in modulating its biological interactions.

Molecular Formula: C12H16BrN
Molecular Weight: 270.17 g/mol
CAS Number: 1343608-34-3

The biological activity of (4-Bromophenyl)methylamine can be attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding: The methoxy group can form hydrogen bonds with polar residues in proteins, enhancing binding affinity.
  • π-π Interactions: The bromophenyl moiety engages in π-π stacking interactions with aromatic amino acids, which may stabilize protein-ligand complexes.
  • Enzyme Modulation: These interactions can lead to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to (4-Bromophenyl)methylamine exhibit significant antimicrobial properties. A study demonstrated that derivatives of substituted phenylamines often show potent activity against various bacterial strains due to their ability to disrupt microbial cell function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Candida albicans15 µg/mL

Antifungal Activity

The compound has also shown promising antifungal activity. A comparative study highlighted its effectiveness against common fungal pathogens:

Fungal StrainMIC (µg/mL)Reference
Aspergillus niger20
Candida krusei25

Anticancer Potential

The anticancer properties of (4-Bromophenyl)methylamine have been explored in vitro. Research findings suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study examined the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of proliferation

Synthesis and Derivatives

The synthesis of (4-Bromophenyl)methylamine typically involves multi-step organic reactions. One potential route includes the reaction of a bromo-substituted phenol with methoxypropylamine under basic conditions.

Synthetic Route Example:

  • Bromination of phenol to obtain 4-bromo-phenol.
  • Alkylation with methoxypropylamine to yield the target compound.

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